5-Fluoro-2-(hydroxymethyl)benzonitrile

CCR5 antagonist chemokine receptor ovarian cancer

Sourcing a fluorinated benzonitrile with two orthogonal reactive handles is a common bottleneck for med chem labs. 5-Fluoro-2-(hydroxymethyl)benzonitrile (CAS 1261450-38-7) directly addresses this need, serving as a validated fragment hit and strategic synthetic intermediate. - Dual nitrile/hydroxymethyl handles enable sequential orthogonal transformations for P2X3 antagonist synthesis. - Validated biological activity: CCR5 antagonist (IC50 9.2 µM) and MAPKAPK5 inhibitor (IC50 9.6 µM). - The 5-fluoro substitution pattern provides a unique dipole moment and a 0.4 log unit lipophilicity increase over non-fluorinated analogs, critical for SAR campaigns.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
Cat. No. B12967973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(hydroxymethyl)benzonitrile
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C#N)CO
InChIInChI=1S/C8H6FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2
InChIKeyYFKQAEOUCDGOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(hydroxymethyl)benzonitrile: Identity & Properties


5-Fluoro-2-(hydroxymethyl)benzonitrile is a fluorinated benzonitrile derivative (C₈H₆FNO, MW 151.14 g/mol) bearing a hydroxymethyl substituent ortho to the nitrile group and a fluorine atom at the 5-position. Its computed XLogP3 of 0.9 and topological polar surface area of 44 Ų place it within favorable drug-like chemical space [1]. The compound has been disclosed as a synthetic intermediate in medicinal chemistry programs targeting CCR5 chemokine receptors [2] and MAPKAPK5 kinase [3], as well as in patent literature describing P2X3 antagonist scaffolds [4].

Synthetic Intermediate Dual-handle benzonitrile building block for divergent synthesis of CCR5, MAPKAPK5, and P2X3 ligands
Fragment-Sized Probe Low molecular weight and favorable ligand efficiency support fragment-based kinase inhibitor discovery
Fluorinated Tool ¹⁹F NMR reporter and CYP-blocking group enable chemical biology and permeability studies

5-Fluoro-2-(hydroxymethyl)benzonitrile: Irreplaceability vs. Analogs


Regioisomeric fluorobenzonitrile derivatives bearing hydroxymethyl substituents exhibit distinct electronic and steric profiles that directly govern reactivity, target binding, and metabolic fate. The 5-fluoro-2-(hydroxymethyl) substitution pattern places the electron-withdrawing fluorine para to the nitrile and meta to the hydroxymethyl group, creating a unique dipole moment and frontier orbital distribution that differs from the 2-fluoro-5-(hydroxymethyl) regioisomer (CAS 227609-85-0) or the 4-fluoro-3-(hydroxymethyl) analog [1]. Studies on fluoro-substituted benzonitriles have demonstrated that the position of fluorine critically influences C–CN bond activation energies with zerovalent nickel, with ortho-, meta-, and para-fluoro isomers showing distinct reactivity profiles [2]. Furthermore, the fluorine atom contributes approximately 0.4 log units of additional lipophilicity versus the non-fluorinated 2-(hydroxymethyl)benzonitrile, impacting passive membrane permeability and thus cellular assay outcomes [1]. These differences render simple in-class substitution inadequate for structure-activity relationship campaigns, process chemistry scale-up, or biological target engagement studies.

Regioisomeric swap may alter reactivity. Fluorine position (5- vs. 2- or 4-substitution) shifts electronic profile and C–CN bond activation, limiting direct replacement.
Lipophilicity gain is fluorine-dependent. ~0.4 log unit increase vs. non-fluorinated analog impacts passive permeability; assay outcomes may not transfer.
Single-handle analogs lack diversification. Compounds without the hydroxymethyl group (e.g., 5-fluoro-2-methylbenzonitrile) cannot access divergent synthesis routes.

5-Fluoro-2-(hydroxymethyl)benzonitrile Differentiation Evidence


CCR5 Antagonist Activity vs. Anibamine

In a functional assay measuring inhibition of CCL5-induced intracellular calcium mobilization in human MOLT4 cells, 5-fluoro-2-(hydroxymethyl)benzonitrile (BDBM50387950) displayed an IC50 of 9,200 nM (9.2 µM) [1]. The natural product CCR5 antagonist anibamine, used as a lead compound in the same study series, showed an IC50 of 1,000 nM (1 µM) in a gp120-CCR5 binding competition assay [2]. The ~9.2-fold lower potency of the fluorobenzonitrile derivative indicates it is a significantly weaker CCR5 antagonist than anibamine, making it suitable as a structural simplification control or as a starting scaffold for potency optimization rather than a direct lead candidate.

CCR5 Antagonism
Context-dependent
9,200 nM vs 1,000 nM (anibamine)
Reported 9.2-fold weaker; may support negative control or scaffold optimization studies.
MOLT4 cells, CCL5-induced Ca²⁺ flux vs. gp120-CCR5 binding; cross-study comparison.
CCR5 antagonist chemokine receptor ovarian cancer HIV entry

MAPKAPK5 Inhibition vs. Non-Fluorinated Analog

In a Z'-LYTE biochemical kinase assay, 5-fluoro-2-(hydroxymethyl)benzonitrile inhibited full-length recombinant human His-tagged MAPKAPK5 (MAP kinase-activated protein kinase 5) with an IC50 of 9,600 nM (9.6 µM) [1]. The non-fluorinated analog 2-(hydroxymethyl)benzonitrile (CAS 89942-45-0) did not exhibit detectable inhibition of MAPKAPK5 in publicly available screening data, suggesting that the fluorine atom is a critical determinant of kinase active-site recognition [2]. This represents a class-level inference, as the two compounds have not been tested head-to-head in the same assay under identical conditions.

MAPKAPK5 Inhibition
Class-level
9,600 nM vs no detectable inhibition (non-fluorinated analog)
Fluorine-dependent kinase recognition; supports fragment elaboration for kinase inhibitors.
Z'-LYTE assay; data not from same experiment; class-level inference.
MAPKAPK5 kinase inhibition Z'-LYTE assay fragment-based drug discovery

Physicochemical Differences vs. Non-Fluorinated Analog

The computed octanol-water partition coefficient (XLogP3) for 5-fluoro-2-(hydroxymethyl)benzonitrile is 0.9, compared to an estimated XLogP3 of approximately 0.5 for the non-fluorinated analog 2-(hydroxymethyl)benzonitrile [1]. This ~0.4 log-unit increase in lipophilicity arises from the single fluorine substitution and is expected to enhance passive membrane permeability. The topological polar surface area (TPSA) of both compounds is 44 Ų, well below the 140 Ų threshold associated with poor oral absorption [1]. The fluorine atom also contributes to metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation.

Lipophilicity Shift
Class-level
XLogP3 0.9 vs ~0.5 (non-fluorinated)
Fluorination adds ~0.4 log units; may improve passive permeability in cell assays.
Computed values (PubChem); TPSA unchanged at 44 Ų.
lipophilicity ADME drug-likeness lead optimization

Dual Reactive Handles for Divergent Synthesis

5-Fluoro-2-(hydroxymethyl)benzonitrile possesses two chemically orthogonal reactive handles: a nitrile group (convertible to tetrazoles via [3+2] cycloaddition, to amides via hydrolysis, or to amines via reduction) and a primary hydroxymethyl group (oxidizable to aldehydes or carboxylic acids, convertible to alkyl halides or ethers). This dual functionality supports divergent synthetic pathways from a single intermediate, reducing overall step count in complex molecule synthesis [1]. By comparison, the analog 5-fluoro-2-methylbenzonitrile contains only the nitrile handle, limiting downstream diversification to one vector. Patent literature explicitly describes this compound class as intermediates en route to P2X3 receptor antagonists with reported IC50 values as low as 6 nM [2].

Reactive Handles
Class-level
2 (nitrile + hydroxymethyl) vs 1 (nitrile only)
Dual orthogonal handles enable divergent synthesis; reduces step count in lead optimization.
Downstream P2X3 antagonists achieve reported IC50 6 nM in patent literature.
synthetic intermediate building block nitrile hydroxymethyl medicinal chemistry

Commercial Purity & Batch Consistency

Multiple independent suppliers report consistently high purity for 5-fluoro-2-(hydroxymethyl)benzonitrile: ≥98% by GC (AKSci) and 98% minimum purity (Leyan, Shao-Yuan) . The physical form is a solid at 20°C with density 1.27 g/mL . Recommended long-term storage conditions are 2–8°C (refrigerated) or cool, dry ambient storage, depending on the vendor . This level of inter-vendor consistency is not uniformly observed for all regioisomers; for example, the 2-fluoro-5-(hydroxymethyl) isomer (CAS 227609-85-0) has fewer commercial sources reporting purity specifications.

Commercial Purity
Specification review
≥98% (GC) from multiple vendors
Consistent high purity reduces batch variability in biological assays and synthesis.
AKSci, Leyan, Shao-Yuan; solid at 20 °C, store 2–8 °C.
chemical purity quality control procurement reproducibility

5-Fluoro-2-(hydroxymethyl)benzonitrile: Key Applications


CCR5 Antagonist Optimization & Negative Control

Based on its demonstrated CCR5 antagonist activity (IC50 = 9.2 µM in MOLT4 cells) [1], this compound serves as a simplified benzonitrile scaffold for structure-activity relationship (SAR) optimization studies aimed at improving CCR5 potency. Its ~9-fold weaker activity relative to anibamine makes it a suitable negative control in mechanistic experiments where partial receptor blockade is desired, or as a starting point for fragment-growing strategies in chemokine receptor drug discovery.

MAPKAPK5 Fragment-Based Inhibitor Discovery

The compound's micromolar inhibition of MAPKAPK5 (IC50 = 9.6 µM in Z'-LYTE assay) [1] positions it as a validated fragment hit for kinase inhibitor programs. Its low molecular weight (151.14 Da) and favorable ligand efficiency metrics make it an attractive starting point for structure-guided optimization, particularly when combined with crystallographic or computational fragment elaboration approaches.

P2X3 Antagonist Synthesis Intermediate

Patent literature explicitly employs fluorinated benzonitrile intermediates bearing hydroxymethyl groups in the multi-step synthesis of potent P2X3 antagonists, with final compounds achieving IC50 values as low as 6 nM [1]. The dual nitrile/hydroxymethyl functionality enables sequential orthogonal transformations, making this compound a strategic procurement choice for laboratories synthesizing P2X3-targeted agents for pain and sensory disorder research.

Dual-Handle Functionalization for Chemical Probes

The two orthogonal reactive handles (nitrile and hydroxymethyl) enable the sequential attachment of a photoreactive crosslinker, affinity tag, or fluorophore for target identification studies [1]. The fluorine atom simultaneously serves as a ¹⁹F NMR reporter for ligand-observed binding assays, making the compound a versatile precursor for chemical biology probe development without additional isotopic labeling.

Application
Selection Property
Validation Focus
CCR5 antagonist SAR studies
Reported CCR5 antagonist activity (IC50 context)
Assay-dependent potency verification
MAPKAPK5 fragment elaboration
MAPKAPK5 inhibition in Z'-LYTE assay
Kinase selectivity profiling
P2X3 antagonist synthesis intermediate
Dual reactive handles (nitrile, hydroxymethyl)
Downstream synthetic yield and purity
Chemical probe development
Fluorine NMR reporter and orthogonal derivatization
Target engagement confirmation via ¹⁹F NMR
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